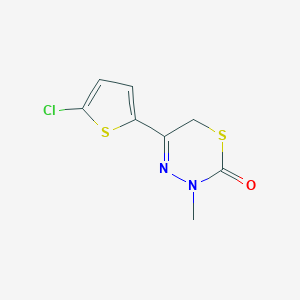
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
The synthesis of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar compounds to 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one include:
5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
5-chlorothiophene-2-boronic acid: Used in cross-coupling reactions to introduce the thiophene moiety into larger molecules.
1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one: A chalcone derivative with nonlinear optical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct electronic and chemical properties.
Propiedades
Fórmula molecular |
C8H7ClN2OS2 |
|---|---|
Peso molecular |
246.7g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H7ClN2OS2/c1-11-8(12)13-4-5(10-11)6-2-3-7(9)14-6/h2-3H,4H2,1H3 |
Clave InChI |
NPXUZJQSBOFJHH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl |
SMILES canónico |
CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















